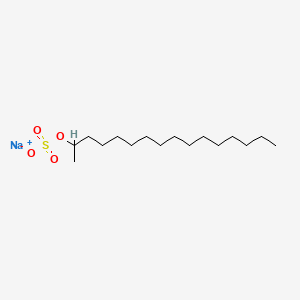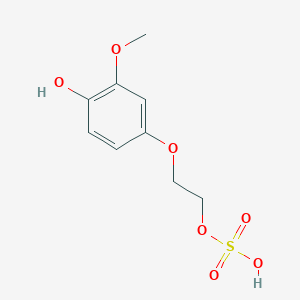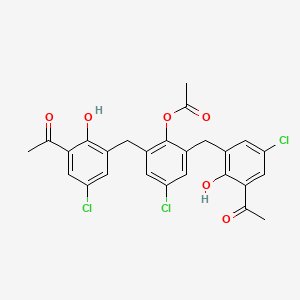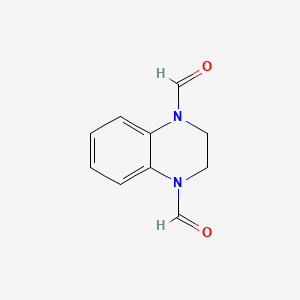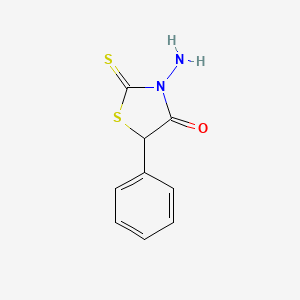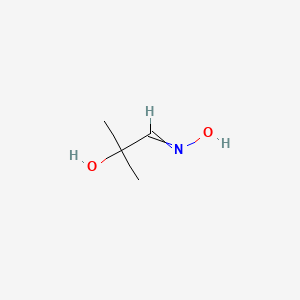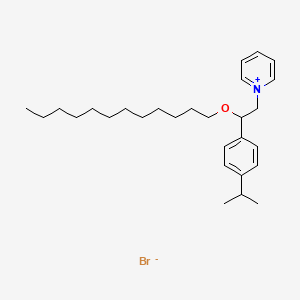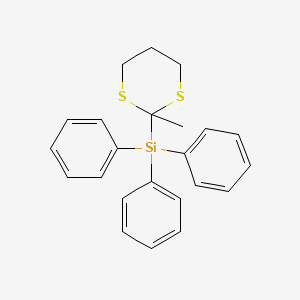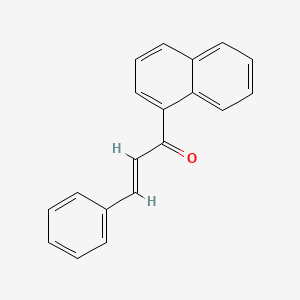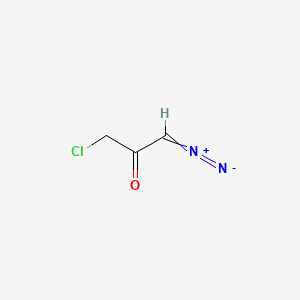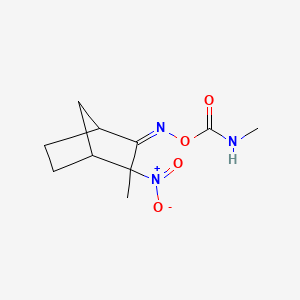
2-Norbornanone, 3-methyl-3-nitro-, O-(methylcarbamoyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Norbornanone, 3-methyl-3-nitro-, O-(methylcarbamoyl)oxime is a complex organic compound with the molecular formula C10H15N3O4 This compound is known for its unique structure, which includes a norbornane skeleton, a nitro group, and a methylcarbamoyl oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Norbornanone, 3-methyl-3-nitro-, O-(methylcarbamoyl)oxime typically involves multiple steps. One common method starts with the preparation of 2-norbornanone, which can be synthesized through the hydration of norbornene using sulfuric acid as a catalyst . The addition of sublimation inhibitors can significantly increase the yield of 2-norbornanol, which is then oxidized to 2-norbornanone using a 4-hydroxy-TEMPO/CuCl/TBN triple-component catalyst system .
The next step involves the nitration of 2-norbornanone to introduce the nitro group at the 3-position. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions. Finally, the methylcarbamoyl oxime group is introduced through a reaction with methyl isocyanate and hydroxylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reuse of catalysts and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Norbornanone, 3-methyl-3-nitro-, O-(methylcarbamoyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and oxime groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Norbornanone, 3-methyl-3-nitro-, O-(methylcarbamoyl)oxime has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Norbornanone, 3-methyl-3-nitro-, O-(methylcarbamoyl)oxime involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Norbornanone: A simpler analog without the nitro and oxime groups.
3-Methyl-2-norbornanone: Lacks the nitro and oxime groups but has a similar norbornane skeleton.
3-Nitro-2-norbornanone: Contains the nitro group but lacks the oxime group.
Uniqueness
2-Norbornanone, 3-methyl-3-nitro-, O-(methylcarbamoyl)oxime is unique due to the presence of both the nitro and oxime groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
20417-92-9 |
|---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
[(Z)-(3-methyl-3-nitro-2-bicyclo[2.2.1]heptanylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C10H15N3O4/c1-10(13(15)16)7-4-3-6(5-7)8(10)12-17-9(14)11-2/h6-7H,3-5H2,1-2H3,(H,11,14)/b12-8- |
InChI Key |
ZIAJZEAOGKWGJQ-WQLSENKSSA-N |
Isomeric SMILES |
CC\1(C2CCC(C2)/C1=N/OC(=O)NC)[N+](=O)[O-] |
Canonical SMILES |
CC1(C2CCC(C2)C1=NOC(=O)NC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


